molecular formula C18H28N2O3 B1627680 tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate CAS No. 189298-13-3

tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate

Cat. No.: B1627680
CAS No.: 189298-13-3
M. Wt: 320.4 g/mol
InChI Key: SQWKHDMCPHOBKC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate (CAS: 189298-13-3) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 3-hydroxy-2-phenylpropyl side chain. Its molecular formula is C₁₈H₂₈N₂O₃, with a molecular weight of 320.43 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability. While it has been listed as a pharmaceutical intermediate, commercial availability is currently discontinued .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-9-19(10-12-20)13-16(14-21)15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWKHDMCPHOBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599067
Record name tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189298-13-3
Record name tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-hydroxy-2-phenylpropyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetonitrile, sodium sulfate, sodium chloride, di-tert-butyl dicarbonate, potassium carbonate, and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Stability/Biological Activity References
This compound (Target Compound) C₁₈H₂₈N₂O₃ 3-hydroxy-2-phenylpropyl 320.43 Stable under standard storage; discontinued commercially.
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate C₁₄H₂₅BrN₂O₆ 3-bromopropyl 397.27 Bromine enhances reactivity for further synthesis (e.g., nucleophilic substitution).
tert-Butyl 4-[3-(1,3-dioxo-isoindol-2-yl)propyl]piperazine-1-carboxylate C₁₉H₂₅N₃O₄ 3-(1,3-dioxoisoindol-2-yl)propyl 363.43 Isoindole dione moiety may confer rigidity; no stability data reported.
WK-26 (Carbazole derivative) C₃₃H₃₃F₂N₃O₄ Carbazole-linked fluorophenyl and hydroxypropyl 598.64 Potent DNMT1 inhibitor; structural complexity enables epigenetic modulation.
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) C₁₇H₂₃N₅O₂ 4-(1,2,4-triazol-1-yl)phenyl 329.40 Triazole enhances binding to receptors; synthesized in 58% yield via Pd-catalyzed coupling.
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) C₃₁H₄₃N₃O₂ Cyclohexyl-dibenzylamino 513.70 Stereospecific synthesis (R,R isomer); intermediate for chiral amine derivatives.
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) C₁₇H₂₂N₄O₂S Thiadiazolylpyridinyl 358.45 Thiadiazole confers heterocyclic diversity; used in high-throughput medicinal chemistry.

Structural and Functional Group Analysis

  • Hydroxypropyl vs. Bromopropyl: The target compound’s 3-hydroxypropyl group (polar, hydrogen-bond donor) contrasts with the 3-bromopropyl group in , which is more reactive in cross-coupling or substitution reactions .
  • Aromatic vs. Heterocyclic Substituents : Compounds like 2l (triazole-phenyl) and C11 (thiadiazole-pyridinyl) incorporate nitrogen-rich heterocycles, enhancing binding to biological targets (e.g., kinases, receptors) compared to the phenyl group in the target compound .
  • Steric and Stereochemical Effects: The cyclohexyl-dibenzylamino substituent in 284 introduces steric bulk and stereochemical complexity, impacting receptor selectivity and metabolic stability .

Stability and Reactivity

  • Acid Sensitivity : Fluorophenyl-triazole derivatives (, compounds 1a/1b ) degrade in simulated gastric fluid, suggesting the target compound’s hydroxypropyl group may offer better stability under physiological conditions .
  • Protective Groups : The Boc group in all listed compounds aids in solubility and prevents unwanted amine reactions during synthesis.

Biological Activity

tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate (CAS No. 189298-13-3) is a compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a tert-butyl group, a hydroxyphenylpropyl moiety, and a piperazine ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 320.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert effects through:

  • Receptor Binding : It may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, impacting physiological processes.

Antioxidant Activity

Research indicates that derivatives similar to tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine exhibit significant antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for preventing oxidative stress-related diseases.

Assay IC50 Value (μM) Reference
ABTS Radical Scavenging6.23 - 19.6
FRAP AssayNot specified
TBARS Assay19.6

Case Studies

  • Study on Piperazine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted various piperazine derivatives' effects on cancer cell lines, suggesting that modifications in their structure could enhance their antitumor activity .
  • Antioxidant Properties : Research conducted on compounds similar to tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine demonstrated significant antioxidant effects in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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